5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorophenyl-2-oxoethyl group at position 5 and a 2,4-dimethylphenyl group at position 1. This scaffold is structurally analogous to kinase inhibitors and anticonvulsants, with substituents influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-3-8-18(14(2)9-13)26-20-17(10-24-26)21(28)25(12-23-20)11-19(27)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDFWSFPIUCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate chalcone. This intermediate then undergoes cyclization with 2,4-dimethylphenylhydrazine to yield the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of catalysts and controlled reaction conditions to improve yield and purity .
Chemical Reactions Analysis
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the ATP-binding site of the CDK2/cyclin A2 complex, preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis in cancer cells . This compound also modulates various signaling pathways involved in cell proliferation and survival, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Structure Variations: The pyrazolo[3,4-d]pyrimidin-4-one core (target compound, Epimidin, Example 29) is associated with kinase modulation and CNS activity . Thieno[2,3-d]pyrimidin-4-one derivatives () exhibit structural divergence but retain the 4-chlorophenyl-2-oxoethyl motif, suggesting shared pharmacophoric elements .
Epimidin: The 4-methoxyphenyl and piperazine groups contribute to polar interactions, favoring anticonvulsant efficacy validated via HPLC . Example 29: The chromenone-fluorophenyl moiety may confer fluorescence properties or enhanced binding to hydrophobic kinase pockets .
Biological Activity Trends :
- Pyrazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show improved target affinity due to enhanced π-π stacking and hydrophobic interactions .
- Anticonvulsant activity in Epimidin correlates with the pyrazolo-pyrimidine core and optimized substituent polarity, as demonstrated in pharmacokinetic studies .
Research Findings and Pharmacological Implications
Target Compound vs. Epimidin :
The 2,4-dimethylphenyl group in the target compound likely increases metabolic stability compared to Epimidin’s piperazine, which may undergo rapid hepatic oxidation. However, this substitution could reduce solubility, necessitating formulation adjustments .- Kinase Inhibition Potential: Structural alignment with Example 29 () suggests the target compound may inhibit kinases such as JAK2 or CDKs, though in vitro assays are required to confirm activity .
Biological Activity
The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antifungal, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 363.83 g/mol
The presence of the chlorophenyl and dimethylphenyl groups contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. In particular, compounds similar to This compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluated the compound's effect on glioblastoma cells. The results indicated that it inhibited cell growth and induced apoptosis in a dose-dependent manner. The compound exhibited low cytotoxicity towards non-cancerous cells, suggesting a selective action against cancer cells .
Antifungal Activity
The antifungal properties of pyrazolo derivatives have also been documented.
- Research Findings : A related study synthesized various pyrazole derivatives and tested them against pathogenic fungi. Some compounds demonstrated significant antifungal activity against strains such as Cytospora sp. and Fusarium solani . The mechanism appears to involve disruption of fungal cell wall synthesis.
Antimicrobial Activity
In addition to anticancer and antifungal properties, the compound has shown potential antimicrobial activity.
- Study Results : Research conducted on pyrazole derivatives indicated notable activity against Mycobacterium tuberculosis. The derivatives exhibited effective inhibition of bacterial growth, suggesting their potential as new therapeutic agents for tuberculosis .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Pyrazolo-pyrimidine derivatives | Anticancer | Selective toxicity towards cancer cells |
| Pyrazole derivatives with chlorophenyl | Antifungal | Effective against multiple fungal strains |
| Pyrazole with dimethylphenyl groups | Antimicrobial | Notable activity against tuberculosis |
Q & A
Q. How can researchers optimize the synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions (e.g., decomposition of the pyrazolo-pyrimidine core) .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol improves regioselectivity in cyclization steps .
- Catalysts : Triethylamine (5–10 mol%) is critical for deprotonation in condensation reactions, reducing reaction time by 30–40% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomeric impurities, confirmed via TLC and NMR .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical research?
- Methodological Answer : A validated HPLC protocol includes:
Q. How do structural modifications to the pyrazolo-pyrimidine core influence physicochemical properties?
- Methodological Answer : Key structural determinants:
- 4-Chlorophenyl group : Enhances lipophilicity (logP +0.8) and π-π stacking with aromatic residues in target enzymes .
- 2,4-Dimethylphenyl substituent : Steric hindrance reduces metabolic oxidation (CYP3A4 susceptibility ↓ by 50%) .
- Oxoethyl side chain : Hydrogen-bonding capacity (e.g., with kinase ATP-binding pockets) improves target affinity (IC50 ↓ from 1.2 µM to 0.4 µM in kinase assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in kinase inhibition assays)?
- Methodological Answer : Contradictions arise from assay conditions:
- ATP Concentration : Standardize ATP levels (1 mM) to prevent false positives from competitive binding .
- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 with stable kinase expression) to minimize genetic drift .
- Data Normalization : Include reference inhibitors (e.g., staurosporine) to calibrate inter-experimental variability .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outlier datasets caused by solvent impurities (e.g., DMSO >0.1% alters membrane permeability) .
Q. How can researchers identify molecular targets using computational and experimental approaches?
- Methodological Answer : Stepwise Workflow :
Docking Studies : Use AutoDock Vina to screen kinase libraries (e.g., PDB entries 1ATP, 2JDO). Prioritize targets with Glide scores <-8.0 kcal/mol .
SPR Binding Assays : Immobilize recombinant kinases on CM5 chips; measure KD values (targets with KD <500 nM warrant further study) .
CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in kinase-deleted cell lines (e.g., IC50 shifts >10-fold confirm target engagement) .
Q. What in silico methods predict the compound’s pharmacokinetics and toxicity for preclinical prioritization?
- Methodological Answer : ADMET Prediction Pipeline :
- Absorption : SwissADME predicts high Caco-2 permeability (Papp >8 × 10⁻⁶ cm/s) but moderate solubility (LogS ≈-4.5) due to hydrophobicity .
- Metabolism : GLORYx identifies CYP2C9-mediated oxidation as the primary metabolic pathway (vulnerable site: 4-oxoethyl group) .
- Toxicity : ProTox-II flags hepatotoxicity (probability 72%) linked to reactive quinone intermediates; mitigate via deuterium incorporation at benzylic positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
